3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate is a complex organic compound that combines the structural features of benzothiazole, chromenone, and isobutyrate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety through the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions . The chromenone moiety can be synthesized via cyclization reactions involving salicylaldehyde derivatives . The final step involves esterification of the chromenone derivative with isobutyric acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the electrosynthesis of benzothiazole derivatives and large-scale cyclization reactors for the chromenone synthesis. The esterification step can be carried out in batch reactors with efficient mixing and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, amino, or thiol groups.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticancer and anti-inflammatory properties. It has shown promise in inhibiting the proliferation of cancer cells and reducing inflammation.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes like topoisomerase . The chromenone moiety can interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis induction and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its antitumor activities.
2-(benzo[d]thiazol-2-yl)benzaldehyde: Used in the synthesis of various biologically active compounds.
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Exhibits significant anticancer properties.
Uniqueness
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate is unique due to its combination of benzothiazole and chromenone moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-11(2)21(24)26-16-9-8-13-18(23)14(10-25-19(13)12(16)3)20-22-15-6-4-5-7-17(15)27-20/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDXCTUFXRWGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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